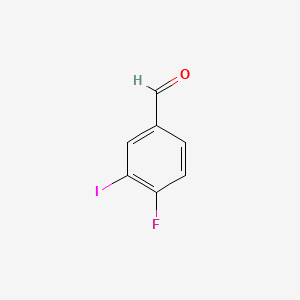

4-Fluoro-3-iodobenzaldehyde

Description

BenchChem offers high-quality 4-Fluoro-3-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUYWJGDFCRUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437902 | |

| Record name | 4-Fluoro-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-88-3 | |

| Record name | 4-Fluoro-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde in Modern Synthesis

An In-Depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde (CAS No. 227609-88-3)

4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring an electron-withdrawing aldehyde group, a fluorine atom, and an iodine atom on a benzene ring, provides a unique combination of reactivity and functionality. The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of 4-Fluoro-3-iodobenzaldehyde, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 227609-88-3 | [1][2] |

| Molecular Formula | C₇H₄FIO | [1] |

| Molecular Weight | 250.01 g/mol | [1][3] |

| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [1][4] |

| Physical Form | Solid | [4] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4] |

Spectroscopic Characterization:

While specific spectra can vary slightly based on the solvent and instrument used, the expected spectroscopic data for 4-Fluoro-3-iodobenzaldehyde are as follows:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton will appear as a singlet at approximately 9.9-10.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will appear in the range of 110-165 ppm, with their chemical shifts influenced by the attached fluorine and iodine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 250).

Synthesis of 4-Fluoro-3-iodobenzaldehyde: A Comparative Analysis of Synthetic Routes

Several synthetic routes to 4-Fluoro-3-iodobenzaldehyde have been reported, with varying degrees of efficiency and scalability. The choice of a particular method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Route 1: Two-Step Synthesis from 4-Fluoro-3-iodotoluene

This method involves the free-radical bromination of 4-fluoro-3-iodotoluene followed by oxidation to the aldehyde.

Caption: Two-step synthesis of 4-Fluoro-3-iodobenzaldehyde from 4-fluoro-3-iodotoluene.

Experimental Protocol:

Step 1: Synthesis of 4-(Bromomethyl)-1-fluoro-2-iodobenzene [3]

-

To a solution of 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol) in carbon tetrachloride (50 mL), add N-bromosuccinimide (NBS) (4.2 g, 23.3 mmol) and benzoyl peroxide (250 mg, 1.03 mmol).

-

Reflux the mixture under a nitrogen atmosphere for 3 hours.

-

Cool the reaction mixture to room temperature and filter through celite, washing the filter cake with benzene.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide as a light brown oil.

Step 2: Synthesis of 4-Fluoro-3-iodobenzaldehyde [3]

-

Dissolve the crude benzyl bromide from the previous step in dimethyl sulfoxide (DMSO) (50 mL).

-

Add solid sodium bicarbonate (NaHCO₃) (3.55 g, 42.2 mmol) to the solution.

-

Heat the mixture at 120°C for 90 minutes.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether (Et₂O), and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

-

Purify the crude product by medium pressure liquid chromatography (MPLC) to afford 4-Fluoro-3-iodobenzaldehyde as a colorless oil that solidifies over time (2.2 g, 41.5% yield over two steps).[3]

Route 2: One-Step Iodination of 4-Fluorobenzaldehyde

A more efficient and atom-economical approach involves the direct iodination of commercially available 4-fluorobenzaldehyde.[5]

Caption: One-step synthesis of 4-Fluoro-3-iodobenzaldehyde via electrophilic iodination.

Experimental Protocol: [5]

-

Combine 4-fluorobenzaldehyde and N-iodosuccinimide (NIS) in a suitable acidic medium. A 1:1.2 molar ratio of 4-fluorobenzaldehyde to NIS is preferable.

-

The acid can be an organic acid, such as trifluoromethanesulfonic acid, or an inorganic acid like sulfuric acid.

-

Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

This one-step process is advantageous as it avoids the use of a more expensive starting material and does not require low-temperature conditions.[5]

Applications in Drug Discovery and Development

4-Fluoro-3-iodobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce the fluoro-iodophenyl moiety into a target molecule, which can impart desirable pharmacological properties.

Key Intermediate for Potassium Channel Openers:

A significant application of 4-Fluoro-3-iodobenzaldehyde is in the synthesis of dihydropyridine potassium channel openers.[5] Specifically, it is a crucial precursor for the manufacture of 5-(4-fluoro-3-iodophenyl)-5,10-dihydro-lH,3H-dipyrano[3,4-b:4,3-e]pyridine-4,6(7H,9H)-dione, a compound investigated for its potential in treating conditions such as asthma, epilepsy, pain, and stroke.[5]

The aldehyde functionality of 4-fluoro-3-iodobenzaldehyde allows for its participation in condensation reactions to build the core structure of these complex molecules, while the iodo group can be utilized for further modifications through reactions like Suzuki, Sonogashira, or Heck coupling.

Safety and Handling

4-Fluoro-3-iodobenzaldehyde is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

4-Fluoro-3-iodobenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive functional groups allows for the efficient construction of complex molecules with potential therapeutic applications. The synthetic routes outlined in this guide provide researchers with practical methods for its preparation, and the provided safety information ensures its responsible handling. As the demand for novel pharmaceuticals with improved efficacy and pharmacokinetic profiles continues to grow, the importance of strategic intermediates like 4-Fluoro-3-iodobenzaldehyde is expected to increase.

References

-

PubChem. 4-Fluoro-3-iodobenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Supporting Information For - The Royal Society of Chemistry. [Link]

-

AOBChem. 4-Fluoro-3-iodobenzaldehyde. [Link]

Sources

- 1. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]

- 5. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

4-Fluoro-3-iodobenzaldehyde physical and chemical properties

An In-depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde: Properties, Synthesis, and Applications

Introduction

4-Fluoro-3-iodobenzaldehyde is a trifunctional aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring an aldehyde, a fluorine atom, and an iodine atom on a benzene ring, provides three distinct points for chemical modification. The aldehyde group serves as a versatile handle for forming carbon-carbon and carbon-heteroatom bonds, while the carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, a common substituent in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis protocols, and key applications of this valuable building block.

Physicochemical Properties

The fundamental physical and chemical properties of 4-Fluoro-3-iodobenzaldehyde are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 227609-88-3 | [3][4][5][6] |

| Molecular Formula | C₇H₄FIO | [3][4][6] |

| Molecular Weight | 250.01 g/mol | [3][4] |

| Appearance | White/off-white or light yellow solid | [2][5] |

| Melting Point | 67 °C | [2] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [5] |

| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [4][5] |

| InChI Key | DGUYWJGDFCRUHC-UHFFFAOYSA-N | [4][5] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for confirming the identity and purity of 4-Fluoro-3-iodobenzaldehyde. While raw spectral data is available from various suppliers,[7][8] this section outlines the expected spectral characteristics based on its molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehyde proton (CHO) should appear as a singlet far downfield, typically in the δ 9.8-10.0 ppm range. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The aldehydic carbon (C=O) will be the most deshielded, appearing around δ 190 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant, a characteristic feature in fluorinated aromatics.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C-F stretching vibrations typically between 1200 and 1000 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.[9]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 250.[4] Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) to give a stable acylium ion at m/z 249, and the loss of the formyl group (CHO) to yield a fluoroiophenyl cation at m/z 221.[10][11]

Reactivity and Synthetic Utility

The synthetic versatility of 4-Fluoro-3-iodobenzaldehyde stems from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing aldehyde and fluorine groups and the reactive carbon-iodine bond allows for selective and sequential transformations.

The iodine atom is particularly valuable as it provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] These reactions are foundational in modern drug discovery for constructing complex molecular scaffolds, especially biaryl structures. The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in nucleophilic addition and condensation reactions to extend the carbon skeleton.[2]

Caption: Reactivity map of 4-Fluoro-3-iodobenzaldehyde.

Synthesis Protocols

Several synthetic routes to 4-Fluoro-3-iodobenzaldehyde have been reported. The choice of method often depends on the starting material availability, scale, and desired purity.

Protocol 1: Two-Step Synthesis from 4-Fluoro-3-iodotoluene

This method involves the free-radical bromination of the methyl group followed by oxidation to the aldehyde.[3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]

- 6. aobchem.com [aobchem.com]

- 7. 227609-88-3|4-Fluoro-3-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 4-FLUORO-3-IODOBENZALDEHYDE(227609-88-3) 1H NMR spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

Introduction to a Key Pharmaceutical Building Block

An In-Depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring an aldehyde functional group alongside strategically placed fluorine and iodine atoms, provides a unique combination of reactivity and modulatory properties. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the halogen atoms play a crucial role in fine-tuning the physicochemical and pharmacokinetic profiles of target compounds.

The fluorine atom, a common substituent in modern medicinal chemistry, is known to enhance metabolic stability, improve lipophilicity, and increase binding affinity of drug candidates to their biological targets.[1][2] Simultaneously, the iodine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of 4-Fluoro-3-iodobenzaldehyde, detailing its properties, synthesis methodologies, key applications, and essential safety protocols for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of 4-Fluoro-3-iodobenzaldehyde are summarized below. A precise understanding of these properties is essential for its effective use in synthetic chemistry. The molecular weight of 4-Fluoro-3-iodobenzaldehyde is 250.01 g/mol .[3][4][5][6]

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO | [3][5][6] |

| Molecular Weight | 250.01 g/mol | [3][4][5][6] |

| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [3][4] |

| CAS Number | 227609-88-3 | [3][4][6] |

| Physical Form | Solid | [4] |

| SMILES | C1=CC(=C(C=C1C=O)I)F | [3] |

| InChIKey | DGUYWJGDFCRUHC-UHFFFAOYSA-N | [3][4] |

Synthesis Methodologies

The synthesis of 4-Fluoro-3-iodobenzaldehyde can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and process efficiency. Below are two distinct and validated protocols.

Two-Step Synthesis from a Toluene Precursor

A common laboratory-scale synthesis involves the bromination and subsequent oxidation of 4-fluoro-3-iodotoluene.[7] This method provides a reliable pathway to the target compound.

-

Step 1: Benzylic Bromination

-

A mixture of 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol), N-Bromosuccinimide (NBS, 4.2 g, 23.3 mmol), and benzoyl peroxide (250 mg, 1.03 mmol) in carbon tetrachloride (50 mL) is prepared.[7]

-

The mixture is refluxed under a nitrogen atmosphere for 3 hours.[7]

-

After cooling to room temperature, the reaction mixture is filtered through celite and washed with benzene.[7]

-

The filtrate is evaporated under reduced pressure to yield the crude benzyl bromide intermediate as a light brown oil.[7]

-

-

Step 2: Oxidation to Aldehyde

-

The crude benzyl bromide is dissolved in dimethyl sulfoxide (DMSO, 50 mL).[7]

-

Solid sodium bicarbonate (NaHCO₃, 3.55 g, 42.2 mmol) is added, and the mixture is heated to 120°C for 90 minutes.[7]

-

The reaction is cooled to room temperature, quenched with water, and extracted with diethyl ether (Et₂O).[7]

-

The organic layer is washed sequentially with water and brine, then dried over sodium sulfate (Na₂SO₄) and concentrated in vacuo.[7]

-

Purification via Medium Pressure Liquid Chromatography (MPLC) yields the final product, 4-Fluoro-3-iodobenzaldehyde.[7]

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]

- 5. 4-FLUORO-3-IODOBENZALDEHYDE | 227609-88-3 [chemicalbook.com]

- 6. 4-FLUORO-3-IODOBENZALDEHYDE suppliers & manufacturers in China [m.chemicalbook.com]

- 7. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

4-Fluoro-3-iodobenzaldehyde structure and IUPAC name

An In-depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde: Structure, Properties, Synthesis, and Applications

Introduction

4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzaldehyde core, imparts specific reactivity and properties that are highly valued in the design of complex molecules, particularly pharmaceutical agents. The presence of the electron-withdrawing fluorine atom and the versatile iodine atom, which can participate in various cross-coupling reactions, makes this compound a strategic intermediate for introducing specific functionalities into a target molecule. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in drug discovery and development.

Chemical Structure and IUPAC Name

The precise arrangement of atoms in 4-Fluoro-3-iodobenzaldehyde is fundamental to its chemical behavior.

-

Chemical Structure:

Caption: Chemical structure of 4-Fluoro-3-iodobenzaldehyde.

Physicochemical Properties

The physical and chemical properties of 4-Fluoro-3-iodobenzaldehyde are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄FIO | [2] |

| Molecular Weight | 250.01 g/mol | [1][2] |

| CAS Number | 227609-88-3 | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1][3] |

Synthesis of 4-Fluoro-3-iodobenzaldehyde

The synthesis of 4-Fluoro-3-iodobenzaldehyde can be achieved through various routes. An improved, one-step process has been developed to enhance efficiency and reduce the number of synthetic steps previously required[4].

One-Step Iodination of 4-Fluorobenzaldehyde

This method provides a direct route to the target compound from a readily available starting material.

Reaction Scheme:

Caption: One-step synthesis of 4-Fluoro-3-iodobenzaldehyde.

Experimental Protocol:

This protocol is based on the principles described in the patented improved process[4].

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluorobenzaldehyde in an appropriate acid medium. Trifluoromethanesulfonic acid is mentioned as a suitable organic acid[4].

-

Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) to the solution. A preferred molar ratio is approximately 1.2 equivalents of NIS to 1 equivalent of 4-fluorobenzaldehyde[4].

-

Reaction Conditions: Stir the mixture at ambient temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any remaining iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 4-Fluoro-3-iodobenzaldehyde.

Causality Behind Experimental Choices:

-

Acid Medium: The acid acts as a catalyst, activating the aromatic ring towards electrophilic substitution by the iodine source.

-

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, which is crucial for the regioselective iodination at the position ortho to the fluorine atom and meta to the aldehyde group.

-

Stoichiometry: Using a slight excess of NIS ensures the complete conversion of the starting material[4].

Multi-Step Synthesis from 4-Fluoro-3-iodotoluene

An alternative, though more lengthy, synthesis route starts from 4-fluoro-3-iodotoluene[5].

-

Benzylic Bromination: 4-fluoro-3-iodotoluene is refluxed with N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. This step selectively brominates the methyl group[5].

-

Oxidation: The resulting benzyl bromide is then heated with sodium bicarbonate in dimethyl sulfoxide (DMSO) to yield 4-Fluoro-3-iodobenzaldehyde[5].

Applications in Drug Development

The strategic placement of the fluoro and iodo substituents makes 4-Fluoro-3-iodobenzaldehyde a valuable intermediate in the synthesis of pharmacologically active molecules.

Key Intermediate for Potassium Channel Openers:

4-Fluoro-3-iodobenzaldehyde is a key intermediate in the synthesis of dihydropyridine potassium channel openers[4]. These compounds are of significant interest for their potential therapeutic applications in cardiovascular diseases. The iodine atom in 4-Fluoro-3-iodobenzaldehyde allows for its incorporation into more complex molecular scaffolds through reactions like Suzuki or Sonogashira cross-coupling, enabling the construction of the final drug candidate.

Caption: Role of 4-Fluoro-3-iodobenzaldehyde in drug synthesis.

The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity, which can lead to better pharmacokinetic profiles[6][7].

Safety Information

As with any chemical reagent, proper handling and safety precautions are paramount when working with 4-Fluoro-3-iodobenzaldehyde.

-

GHS Hazard Pictogram: GHS07 (Exclamation mark)[1]

-

Hazard Statements:

-

Precautionary Statements:

For comprehensive safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Fluoro-3-iodobenzaldehyde is a synthetically versatile and valuable building block for researchers in organic and medicinal chemistry. Its well-defined structure and predictable reactivity, coupled with efficient synthetic routes, make it an important intermediate in the development of novel therapeutics. The strategic incorporation of this molecule into complex drug candidates highlights the importance of halogenated intermediates in modern drug discovery.

References

- Google Patents. (n.d.). EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.

-

PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-iodobenzaldehyde (C7H4FIO). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

Sources

- 1. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]

- 2. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 227609-88-3|4-Fluoro-3-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 5. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectral Characteristics of 4-Fluoro-3-iodobenzaldehyde

Introduction: The Significance of 4-Fluoro-3-iodobenzaldehyde

4-Fluoro-3-iodobenzaldehyde (C₇H₄FIO) is a halogenated aromatic aldehyde of significant interest in medicinal chemistry.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the benzaldehyde scaffold, makes it a versatile building block for the synthesis of complex organic molecules, including potassium channel openers.[1] Accurate characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide provides the foundational spectral knowledge required for such characterization.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO | PubChem[2] |

| Molecular Weight | 250.01 g/mol | PubChem[2] |

| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | PubChem[2] |

| CAS Number | 227609-88-3 | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions for the ¹H and ¹³C NMR spectra of 4-fluoro-3-iodobenzaldehyde are based on established substituent effects and data from analogous compounds such as 4-fluorobenzaldehyde, 3-fluorobenzaldehyde, and other halogenated benzaldehydes.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aldehydic proton and the three aromatic protons. The chemical shifts and coupling patterns are highly influenced by the electron-withdrawing nature of the aldehyde, fluorine, and iodine substituents.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-C=O | 9.9 - 10.1 | s | - |

| H-2 | 8.2 - 8.4 | d | J(H2-H6) ≈ 2.0 |

| H-5 | 7.8 - 8.0 | dd | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 5.0 |

| H-6 | 7.2 - 7.4 | t | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 8.5 |

Causality Behind Predictions:

-

Aldehydic Proton (H-C=O): The strong deshielding effect of the carbonyl group places this proton far downfield, typically in the 9-10 ppm region, as a sharp singlet.

-

Aromatic Protons:

-

H-2: This proton is ortho to the electron-withdrawing aldehyde group and meta to the iodine, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-6.

-

H-5: Positioned ortho to the iodine and meta to the aldehyde, this proton's chemical shift is influenced by both. It will likely appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom.

-

H-6: This proton is ortho to the fluorine and meta to the aldehyde. The strong coupling to the adjacent fluorine will likely result in a triplet-like appearance (or a doublet of doublets with similar coupling constants).

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. The chemical shifts are predicted based on additive substituent effects and comparison with data from similar halogenated benzaldehydes.[5][6]

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 189 - 192 |

| C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 250-260 Hz) |

| C-1 | 135 - 138 |

| C-2 | 130 - 133 |

| C-5 | 125 - 128 (d, JCF ≈ 8-10 Hz) |

| C-6 | 115 - 118 (d, JCF ≈ 20-25 Hz) |

| C-3 (C-I) | 90 - 95 |

Causality Behind Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and appears at the lowest field.

-

Carbon-Fluorine Coupling: The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine.

-

Carbon-Iodine Bond (C-3): The "heavy atom effect" of iodine will cause the signal for the directly attached carbon (C-3) to be shifted significantly upfield.[7]

Experimental Protocol for NMR Analysis

A robust NMR spectrum of 4-fluoro-3-iodobenzaldehyde can be acquired using the following methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of at least 400 MHz.

-

Sample Preparation:

-

Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-fluoro-3-iodobenzaldehyde is expected to be dominated by absorptions from the aldehyde group, the aromatic ring, and the carbon-halogen bonds. These predictions are based on well-established characteristic vibrational frequencies and data from analogous compounds.[8][9]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 1710 - 1690 | Strong | Aldehyde C=O Stretch |

| 1600 - 1580 | Medium | Aromatic C=C Stretch |

| 1480 - 1460 | Medium | Aromatic C=C Stretch |

| 1250 - 1200 | Strong | C-F Stretch |

| 850 - 800 | Strong | C-H Out-of-plane Bending |

Causality Behind Predictions:

-

Aldehyde Group: The C=O stretch is typically a very strong and sharp absorption band. The aldehydic C-H stretch often appears as a pair of weaker bands (a Fermi doublet).

-

Aromatic Ring: The C=C stretching vibrations of the benzene ring usually appear in the 1600-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending in the fingerprint region can provide information about the substitution pattern.

-

Carbon-Fluorine Bond: The C-F stretch is a strong absorption, typically found in the 1250-1000 cm⁻¹ range.

Experimental Protocol for FT-IR Analysis

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 4-fluoro-3-iodobenzaldehyde onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity |

| 250 | [M]⁺ (Molecular Ion) |

| 249 | [M-H]⁺ |

| 123 | [M-I]⁺ |

| 95 | [C₆H₄F]⁺ |

Causality Behind Predictions:

-

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed. The presence of iodine should give a clear isotopic pattern.

-

[M-H]⁺: Loss of the aldehydic proton is a common fragmentation pathway for benzaldehydes.

-

[M-I]⁺: Cleavage of the relatively weak carbon-iodine bond is expected to be a major fragmentation pathway.

-

Further Fragmentation: The [M-I]⁺ fragment can further lose the carbonyl group to give other characteristic fragments.

Experimental Protocol for MS Analysis

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Introduction: The sample can be introduced directly via a solids probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Data Acquisition: The instrument is set to scan over a relevant mass range (e.g., m/z 50-300).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Data Integration

The comprehensive characterization of 4-fluoro-3-iodobenzaldehyde relies on the integration of data from all three spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of 4-fluoro-3-iodobenzaldehyde.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectral features of 4-fluoro-3-iodobenzaldehyde. By understanding the expected NMR, IR, and MS data, researchers and scientists can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring the reliability of experimental results in a drug discovery and development setting.

References

-

Supporting Information for a chemical study. [Link]

-

Bright sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxidative damage. The Royal Society of Chemistry. [Link]

-

Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Beilstein Journals. [Link]

-

4-Fluorobenzaldehyde | C7H5FO | CID 68023. PubChem. [Link]

-

4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073. PubChem. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

- EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.

-

Benzaldehyde, 4-fluoro-. NIST WebBook. [Link]

-

4-Fluoro-3-iodobenzaldehyde. AOBChem USA. [Link]

-

Benzaldehyde, 4-fluoro-. NIST WebBook. [Link]

-

13C NMR Spectroscopy. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

4-Fluorobenzaldehyde - Optional[Near IR] - Spectrum. SpectraBase. [Link]

Sources

- 1. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 2. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 4-Fluorobenzaldehyde(459-57-4) 13C NMR spectrum [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

4-Fluoro-3-iodobenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-iodobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-fluoro-3-iodobenzaldehyde, a key intermediate in the development of pharmaceutical compounds, notably as a precursor to dihydropyridine potassium channel openers.[1] The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of scientifically vetted synthetic routes. It emphasizes the rationale behind methodological choices, provides step-by-step experimental protocols, and includes visual diagrams to elucidate the reaction mechanisms and workflows. The core of this guide focuses on the most efficient and scalable synthesis: the direct electrophilic iodination of 4-fluorobenzaldehyde. An alternative multi-step pathway commencing from 4-fluoro-3-iodotoluene is also detailed for comparative analysis.

Introduction: Significance of 4-Fluoro-3-iodobenzaldehyde

4-Fluoro-3-iodobenzaldehyde (C₇H₄FIO) is an aromatic aldehyde of significant interest in medicinal chemistry.[2][3][4][5] Its utility is primarily derived from its trifunctional nature: an aldehyde group for classical carbonyl chemistry, and two halogen substituents (fluoro and iodo) on the aromatic ring that can be exploited for various cross-coupling reactions. The specific arrangement of these functional groups makes it a crucial building block in the synthesis of complex molecules. Notably, it serves as a key intermediate in the manufacture of certain dihydropyridine potassium channel openers, which have therapeutic applications in conditions such as asthma, pain, and cardiovascular diseases.[1]

Historically, the synthesis of this compound involved lengthy, multi-step processes with moderate yields.[1] However, recent advancements have led to more direct and efficient methodologies, which will be the primary focus of this guide.

Primary Synthesis Pathway: Direct Iodination of 4-Fluorobenzaldehyde

The most efficient and industrially scalable route to 4-fluoro-3-iodobenzaldehyde is the direct ortho-iodination of the readily available starting material, 4-fluorobenzaldehyde. This method represents a significant improvement over older, multi-step syntheses by reducing the number of synthetic operations, improving atom economy, and avoiding the use of more hazardous or expensive reagents.[1]

Mechanistic Rationale

This synthesis is an example of an electrophilic aromatic substitution reaction. The aldehyde group is a deactivating group and a meta-director. However, the fluorine atom at the para-position is an ortho, para-director, albeit also deactivating. The reaction's regioselectivity is therefore a result of the interplay between these electronic effects. The iodination occurs at the position ortho to the strongly activating and directing fluorine atom, and meta to the deactivating aldehyde group.

The reaction employs N-iodosuccinimide (NIS) as the iodine source. In a strong acid medium, the succinimide nitrogen is protonated, which significantly increases the electrophilicity of the iodine atom, making it a potent electrophile (I⁺) capable of attacking the electron-rich aromatic ring.

Visualizing the Pathway

Caption: Direct iodination of 4-fluorobenzaldehyde to 4-fluoro-3-iodobenzaldehyde.

Experimental Protocol

This protocol is based on the process described in the patent literature, which emphasizes a one-step procedure.[1]

Materials:

-

4-Fluorobenzaldehyde

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (or another suitable strong acid like H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent like ethyl acetate.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add trifluoromethanesulfonic acid (as the acidic medium) to the cooled solution while stirring.

-

In a separate container, prepare a solution of N-iodosuccinimide (approximately 1.2 equivalents) in ethyl acetate.

-

Add the NIS solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a beaker containing a mixture of ice and saturated sodium thiosulfate solution to neutralize any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure 4-fluoro-3-iodobenzaldehyde.

Quantitative Data Summary

| Parameter | Value/Condition | Source |

| Starting Material | 4-Fluorobenzaldehyde | [1] |

| Key Reagent | N-Iodosuccinimide (NIS) | [1] |

| Reactant Ratio | 4-Fluorobenzaldehyde : NIS (1 : 1.2 equivalents) | [1] |

| Acid Medium | Trifluoromethanesulfonic acid, H₂SO₄, HNO₃, HCl | [1] |

| Yield | Not explicitly stated, but described as an "efficient synthesis" | [1] |

Alternative Synthesis Pathway: From 4-Fluoro-3-iodotoluene

An alternative, two-step synthesis starts from 4-fluoro-3-iodotoluene. This pathway involves a radical bromination of the methyl group followed by an oxidation to the aldehyde.[6]

Mechanistic Rationale

The first step is a free-radical chain reaction. N-Bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide generates a bromine radical. This radical abstracts a hydrogen atom from the benzylic methyl group of 4-fluoro-3-iodotoluene, forming a stable benzyl radical. The benzyl radical then reacts with another molecule of NBS to form the benzyl bromide product and a new succinimidyl radical, propagating the chain.

The second step is an oxidation of the resulting benzyl bromide to the aldehyde. This is achieved by heating with sodium bicarbonate in a solvent like dimethyl sulfoxide (DMSO). This reaction likely proceeds through a Kornblum-type oxidation or a related pathway.

Visualizing the Pathway

Sources

- 1. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 2. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-fluoro-3-iodobenzaldehyde (C7H4FIO) [pubchemlite.lcsb.uni.lu]

- 4. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]

- 5. aobchem.com [aobchem.com]

- 6. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-iodobenzaldehyde, a key building block in modern medicinal and materials chemistry. The document delves into the historical context of its synthesis, compares various synthetic routes with detailed mechanistic insights, and presents a thorough analysis of its physicochemical and spectroscopic properties. Furthermore, it explores the diverse applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 4-Fluoro-3-iodobenzaldehyde and its utility in chemical synthesis.

Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde

4-Fluoro-3-iodobenzaldehyde, with the chemical formula C₇H₄FIO, is a trifunctional aromatic compound featuring an aldehyde, a fluorine atom, and an iodine atom on a benzene ring.[1] This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. The fluorine atom, a common substituent in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The carbon-iodine bond is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are instrumental in the construction of complex molecular architectures.

The strategic positioning of these three functionalities allows for sequential and regioselective modifications, making 4-Fluoro-3-iodobenzaldehyde an indispensable tool in the synthesis of targeted therapeutic agents and advanced materials. Its most prominent application to date is as a key intermediate in the manufacture of dihydropyridine potassium channel openers, which have therapeutic potential in a range of conditions including cardiovascular diseases and neurological disorders.[2]

Historical Perspective and Discovery

While the exact date and discoverer of 4-Fluoro-3-iodobenzaldehyde are not prominently documented in readily available literature, its emergence is intrinsically linked to the advancements in synthetic methodologies for halogenated aromatic compounds. The development of more efficient and selective halogenation techniques in the latter half of the 20th century paved the way for the synthesis of polysubstituted aromatic intermediates like 4-Fluoro-3-iodobenzaldehyde.

A significant milestone in its accessibility was the development of a one-step synthesis process detailed in a 2004 patent, which provided a more direct and efficient route compared to earlier multi-step methods.[2] This innovation significantly improved the availability of the compound for research and development, particularly in the pharmaceutical industry.

Synthetic Routes and Mechanistic Insights

Several synthetic pathways to 4-Fluoro-3-iodobenzaldehyde have been developed, each with its own advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and cost-effectiveness.

Route 1: Direct Iodination of 4-Fluorobenzaldehyde

A highly efficient and direct method involves the electrophilic iodination of the readily available 4-fluorobenzaldehyde.

Reaction Scheme:

Figure 1: Direct Iodination of 4-Fluorobenzaldehyde.

Experimental Protocol:

This one-step procedure involves combining 4-fluorobenzaldehyde and N-iodosuccinimide (NIS) in an acidic medium.[2] Trifluoromethanesulfonic acid is a particularly effective catalyst for this transformation.[2] The preferred molar ratio of 4-fluorobenzaldehyde to N-iodosuccinimide is approximately 1:1.2.[2]

Causality and Mechanistic Insights:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst activates the N-iodosuccinimide, generating a highly electrophilic iodine species ("I+"). The fluorine atom at the 4-position is an ortho-, para-directing deactivator. However, the strong activating effect of the aldehyde group's meta-directing nature, coupled with the steric hindrance at the ortho positions to the aldehyde, favors the substitution at the 3-position. The electron-withdrawing nature of the fluorine and aldehyde groups makes the aromatic ring less reactive, necessitating the use of a potent iodinating agent and a strong acid catalyst.

Route 2: Two-Step Synthesis from 4-Fluoro-3-iodotoluene

An alternative, two-step approach begins with the commercially available 4-fluoro-3-iodotoluene.

Reaction Scheme:

Figure 2: Two-Step Synthesis from 4-Fluoro-3-iodotoluene.

Experimental Protocol:

-

Step 1: Free-Radical Bromination: A mixture of 4-fluoro-3-iodotoluene, N-bromosuccinimide (NBS), and a catalytic amount of dibenzoyl peroxide in a solvent like tetrachloromethane is refluxed.[3] This reaction yields the intermediate 4-fluoro-3-iodo-benzyl bromide.[3]

-

Step 2: Oxidation to Aldehyde: The crude benzyl bromide is then heated with sodium bicarbonate in dimethyl sulfoxide (DMSO) to afford 4-fluoro-3-iodobenzaldehyde.[3] This step is a variation of the Kornblum oxidation.

Causality and Mechanistic Insights:

The first step is a free-radical chain reaction initiated by the thermal decomposition of dibenzoyl peroxide. The resulting radicals abstract a hydrogen atom from the methyl group of 4-fluoro-3-iodotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the benzyl bromide and a succinimidyl radical, which continues the chain.

The second step involves the nucleophilic attack of the oxygen atom of DMSO on the benzylic carbon of the benzyl bromide, forming an alkoxysulfonium salt. In the presence of a mild base like sodium bicarbonate, an elimination reaction occurs, leading to the formation of the aldehyde, dimethyl sulfide, and carbon dioxide.

A Historical Multi-Step Synthesis

An earlier, five-step synthesis highlights the evolution of synthetic strategies for this compound.[2] This route begins with 4-fluorobenzoic acid and proceeds through nitration, reduction of the nitro group to an amine, conversion of the amine to an alcohol, iodination, and finally oxidation to the aldehyde.[2] While historically significant, this lengthy process is less efficient and more laborious than the more modern routes.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of 4-Fluoro-3-iodobenzaldehyde is essential for its identification, purity assessment, and use in subsequent reactions.

Table 1: Physicochemical Properties of 4-Fluoro-3-iodobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO | [1] |

| Molecular Weight | 250.01 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 227609-88-3 | [1] |

| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [1] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the aldehydic proton. The aldehydic proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the iodine will be shifted upfield compared to a C-H due to the heavy atom effect.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde group (typically around 1700 cm⁻¹). Other key absorptions will include C-H stretching of the aromatic ring and the aldehyde, C=C stretching of the aromatic ring, and the C-F stretching vibration.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 250. The fragmentation pattern is expected to involve the loss of a hydrogen atom (M-1), the formyl group (M-29), and the iodine atom (M-127).

Applications in Chemical Synthesis

The trifunctional nature of 4-Fluoro-3-iodobenzaldehyde makes it a versatile precursor for a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Synthesis of Potassium Channel Openers

As previously mentioned, a primary application of 4-Fluoro-3-iodobenzaldehyde is in the synthesis of dihydropyridine potassium channel openers.[2] These compounds are of significant interest for the treatment of various cardiovascular and neurological disorders.[2] The synthesis typically involves a multi-step sequence where the aldehyde functionality is used to construct the dihydropyridine ring, and the iodo- and fluoro-substituents are retained in the final molecule to modulate its pharmacological properties.

Precursor for Kinase Inhibitors

The structural motifs present in 4-Fluoro-3-iodobenzaldehyde are highly relevant to the design of kinase inhibitors, a major class of anti-cancer drugs. The carbon-iodine bond is a key feature that allows for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This enables the rapid synthesis of libraries of compounds for screening against different kinase targets. The fluorine atom can enhance the binding affinity and metabolic stability of the resulting inhibitors.

Workflow for Kinase Inhibitor Synthesis:

Figure 3: General workflow for the synthesis of kinase inhibitors.

Agrochemical Synthesis

Substituted benzaldehydes are important intermediates in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides. The presence of fluorine and iodine in 4-Fluoro-3-iodobenzaldehyde can impart desirable properties to the final agrochemical product, such as increased potency, altered spectrum of activity, and improved environmental stability.

Safety and Handling

4-Fluoro-3-iodobenzaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

4-Fluoro-3-iodobenzaldehyde has established itself as a valuable and versatile building block in organic synthesis. Its unique combination of an aldehyde, a fluorine atom, and an iodine atom provides chemists with a powerful tool for the construction of complex and biologically active molecules. The development of efficient synthetic routes has made this compound more accessible, further expanding its applications in drug discovery and materials science. As the demand for novel therapeutics and advanced materials continues to grow, the importance of strategic intermediates like 4-Fluoro-3-iodobenzaldehyde is set to increase.

References

Sources

A Technical Guide to the Safe Handling and Use of 4-Fluoro-3-iodobenzaldehyde

This document provides a comprehensive technical guide on the material safety, handling, and emergency protocols for 4-Fluoro-3-iodobenzaldehyde (CAS No. 227609-88-3). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from established safety data sheets and chemical literature to ensure a high degree of technical accuracy and practical utility.

Compound Identification and Profile

4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern makes it a valuable intermediate, particularly in the pharmaceutical industry. For instance, it is a key precursor in the efficient, one-step synthesis of certain dihydropyridine potassium channel openers, which have therapeutic applications in a range of diseases from cardiovascular conditions to alopecia.[1] Understanding its properties and hazards is paramount for its safe and effective use.

| Identifier | Value |

| IUPAC Name | 4-fluoro-3-iodobenzaldehyde[2] |

| CAS Number | 227609-88-3[2][3][4] |

| Molecular Formula | C₇H₄FIO[2][3][4] |

| Molecular Weight | 250.01 g/mol [2][3][4] |

| Physical Form | Solid |

| Synonyms | Benzaldehyde, 4-fluoro-3-iodo- |

GHS Hazard Analysis and Classification

4-Fluoro-3-iodobenzaldehyde is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are related to acute toxicity and irritation. All personnel must be familiar with these classifications before handling the material.

| GHS Classification | |

| Pictogram | (GHS07)[5] |

| Signal Word | Warning [2][3][5] |

| Hazard Statements | Description |

| H302 | Harmful if swallowed[2] |

| H312 | Harmful in contact with skin[2] |

| H315 | Causes skin irritation[2][3][4] |

| H319 | Causes serious eye irritation[2][3][4] |

| H332 | Harmful if inhaled[2] |

| H335 | May cause respiratory irritation[2][3][4] |

Toxicological Properties and Routes of Exposure

The toxicological profile is consistent with many reactive aromatic aldehydes. The primary risk is irritation upon contact and acute toxicity through multiple exposure routes.

-

Inhalation: Inhaling the dust can cause respiratory tract irritation.[2][3][4] Due to its classification as "Harmful if inhaled," all weighing and transfer operations must be conducted in a certified chemical fume hood to prevent aerosolization and exposure.[2]

-

Skin Contact: The compound is harmful in contact with skin and causes irritation.[2][3][4] This is likely due to the reactivity of the aldehyde group with biological macromolecules in the skin. Prolonged contact should be avoided, and appropriate gloves must be worn.

-

Eye Contact: As a solid powder, the material poses a significant risk of mechanical and chemical irritation to the eyes, classified as "Causes serious eye irritation".[2][3][4] Chemical splash goggles are mandatory.

-

Ingestion: The compound is harmful if swallowed.[2] Accidental ingestion can lead to systemic effects. Eating, drinking, or smoking in the laboratory is strictly prohibited.

Physicochemical Data for Risk Assessment

Understanding the physical properties of 4-Fluoro-3-iodobenzaldehyde is essential for designing safe handling procedures.

| Property | Value / Observation | Implication for Handling |

| Appearance | Solid powder. | Risk of dust inhalation; requires containment (fume hood). |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place. | Requires refrigerated, controlled storage to maintain stability. The need for an inert atmosphere suggests potential sensitivity to oxidation or moisture. |

Core Protocols for Safe Handling and Storage

A multi-layered approach involving engineering controls, administrative procedures, and proper storage is required.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This contains dust and vapors, preventing inhalation, which is a key route of exposure.

Storage Requirements

The stability of 4-Fluoro-3-iodobenzaldehyde is critical for experimental success and safety.

-

Container: Store in a tightly closed, properly labeled container.[3][6]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a dark place. This prevents potential degradation from air, moisture, or light.

-

Temperature: Store in a refrigerator at 2-8°C.

-

Security: The container should be stored locked up to restrict access to authorized personnel only.[3][4][6]

Experimental Workflow: Weighing and Handling Protocol

This protocol outlines the mandatory steps for safely handling the solid compound.

-

Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Prepare all necessary glassware, spatulas, and a labeled receiving vessel.

-

Don PPE: Don all required PPE as outlined in Section 6.0, including a lab coat, nitrile gloves, and chemical splash goggles.

-

Transfer: Retrieve the container from its refrigerated storage. Allow it to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

-

Weighing: Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a tared, sealed container, and perform all transfers of the solid inside the fume hood.

-

Dissolution: Add the solvent to the solid slowly in the fume hood to avoid splashing.

-

Cleanup: Tightly seal the main container and return it to its proper storage location. Decontaminate all equipment and the work surface. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

Caption: Standard workflow for receiving, storing, and handling 4-Fluoro-3-iodobenzaldehyde.

Personal Protective Equipment (PPE) Mandates

The selection of PPE is dictated by the hazards identified in Section 2.0. The following are minimum requirements.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7] | Protects against dust particles and splashes causing serious eye irritation. |

| Skin Protection | Chemically resistant gloves (Nitrile rubber is a suitable choice for incidental contact). Lab coat. | Prevents skin irritation and dermal absorption.[3][7] |

| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved particulate respirator is necessary. | Protects against inhalation of harmful dust. |

Emergency Response and First Aid

Rapid and correct response during an emergency is critical to minimizing harm.

Accidental Release Measures

In the event of a spill, follow the decision tree below.

Caption: Decision tree for responding to a 4-Fluoro-3-iodobenzaldehyde spill.

Spill Cleanup Protocol:

-

Evacuate: Keep people away from and upwind of the spill.[3][4]

-

Ventilate: Ensure adequate ventilation.

-

Personal Precautions: Avoid dust formation and contact with the material.[4] Wear full PPE, including respiratory protection if necessary.

-

Containment: Prevent the material from entering drains.[3][4]

-

Cleanup: Carefully sweep up or vacuum the solid material using a HEPA-filtered vacuum. Place into a suitable, labeled, and closed container for disposal.[3][6] Use non-sparking tools.

-

Decontamination: Clean the spill area thoroughly.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, hydrogen fluoride, and hydrogen iodide.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

First Aid

Immediate medical attention is required for all exposures.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][4][6]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with pure water for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][4][6]

-

If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]

Stability and Reactivity Profile

-

Reactivity: Generally stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to light.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen iodide.

Disposal Considerations

All waste material and contaminated items must be treated as hazardous waste.

-

Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6]

-

Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-3-iodobenzaldehyde is a valuable research chemical with a defined set of hazards, including acute toxicity and significant irritant properties. The risks associated with its use can be effectively managed through a combination of robust engineering controls (chemical fume hood), strict adherence to handling protocols, diligent use of appropriate personal protective equipment, and a clear understanding of emergency procedures. By internalizing the information in this guide, researchers can work safely and effectively with this important synthetic intermediate.

References

-

PubChem. (n.d.). 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073. National Center for Biotechnology Information. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). 4-FLUOROBENZALDEHYDE GHS Safety Data Sheet. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

-

AOBChem USA. (n.d.). 4-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

- Google Patents. (2002). WO2003070678A1 - Iodination of 4-fluoro-benzaldehyde.

Sources

- 1. WO2003070678A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 2. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-FLUORO-3-IODOBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. aobchem.com [aobchem.com]

- 6. aksci.com [aksci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Biological activity of 4-Fluoro-3-iodobenzaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Fluoro-3-iodobenzaldehyde Derivatives

Abstract

The 4-fluoro-3-iodobenzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The strategic placement of the fluorine and iodine atoms, coupled with the reactive aldehyde functionality, provides a unique platform for developing potent and selective therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom offers a prime site for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this powerful building block, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition.

The 4-Fluoro-3-iodobenzaldehyde Core: A Privileged Scaffold in Drug Discovery

Substituted benzaldehydes are fundamental building blocks in the pharmaceutical industry, prized for their reactivity and ability to be incorporated into complex molecular architectures.[1] The 4-fluoro-3-iodobenzaldehyde moiety (Figure 1) is particularly advantageous due to its trifunctional nature.

-

Aldehyde Group: This serves as a versatile chemical handle for a multitude of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and hydrazones, enabling the introduction of diverse pharmacophoric elements.[2][3]

-

Fluorine Atom: The introduction of fluorine is a well-established strategy in drug design to modulate physicochemical properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1]

-

Iodine Atom: The iodine substituent is a key feature for synthetic elaboration. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the efficient construction of complex biaryl, acetylenic, and aminated structures, which are common motifs in kinase inhibitors and other targeted therapies.[4]

Figure 1: Chemical Structure of 4-Fluoro-3-iodobenzaldehyde

Chemical Formula: C₇H₄FIO[5] Molecular Weight: 250.01 g/mol [5] CAS Number: 227609-88-3[5][6]

Synthetic Strategies for Derivative Elaboration

The true potential of 4-fluoro-3-iodobenzaldehyde is realized through its synthetic versatility. A multitude of derivatives can be generated by targeting its reactive sites. Efficient synthetic routes have been developed for the parent compound itself, often involving the direct iodination of 4-fluorobenzaldehyde.[7] From this starting point, a combinatorial approach can be employed to generate extensive libraries of compounds for biological screening.

Caption: Synthetic utility of the 4-fluoro-3-iodobenzaldehyde scaffold.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for synthesizing biaryl derivatives, a common core structure in many kinase inhibitors.

Objective: To couple 4-fluoro-3-iodobenzaldehyde with an arylboronic acid to form a 4-fluoro-3-arylbenzaldehyde derivative.

Materials:

-

4-Fluoro-3-iodobenzaldehyde (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene and Water (4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add 4-fluoro-3-iodobenzaldehyde, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the emergence of a new, typically less polar, spot. Final product identity and purity are confirmed using NMR spectroscopy and mass spectrometry, ensuring the expected molecular weight and structural features are present.

Major Biological Activities and Therapeutic Targets

Derivatives of 4-fluoro-3-iodobenzaldehyde have shown promise across multiple therapeutic areas, primarily due to their ability to act as potent enzyme inhibitors.

Kinase Inhibition in Oncology